molecular formula C13H13IN2O2 B5834184 3-ethyl-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-ethyl-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5834184
M. Wt: 356.16 g/mol
InChI Key: RNOCBPZRJROOEH-UHFFFAOYSA-N
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Description

3-ethyl-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features an iodophenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 3-ethyl-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the iodophenyl group: This step often involves the iodination of a phenyl precursor, followed by its incorporation into the oxazole ring.

    Formation of the carboxamide group: This can be done through the reaction of the oxazole derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-ethyl-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-ethyl-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving the interaction of oxazole derivatives with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

3-ethyl-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other oxazole derivatives, such as:

    5-methyl-1,2-oxazole-4-carboxamide: Lacks the ethyl and iodophenyl groups, leading to different chemical properties.

    3-ethyl-5-methyl-1,2-oxazole-4-carboxamide: Lacks the iodophenyl group, resulting in different reactivity and applications.

    3-ethyl-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Contains a chlorophenyl group instead of an iodophenyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

3-ethyl-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O2/c1-3-11-12(8(2)18-16-11)13(17)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOCBPZRJROOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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